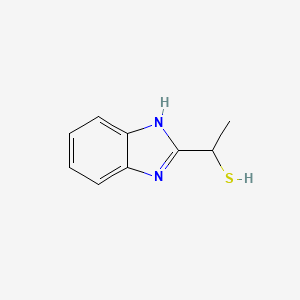

1-(1H-benzimidazol-2-yl)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-benzimidazol-2-yl)ethanethiol is a heterocyclic compound featuring a benzimidazole ring fused with an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-benzimidazol-2-yl)ethanethiol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide, followed by cyclization to form the benzimidazole ring . Another method includes the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide, followed by alkylation with ethyl bromide to introduce the ethanethiol group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzimidazol-2-yl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Thioethers, acyl derivatives.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)ethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)ethanethiol involves its interaction with biological targets through its thiol and benzimidazole groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the benzimidazole ring can interact with nucleic acids and enzymes . These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Benzimidazole: Shares the benzimidazole core but lacks the ethanethiol group.

2-(1H-benzimidazol-2-yl)ethanol: Similar structure with an ethanol group instead of ethanethiol.

1-(1H-benzimidazol-2-yl)ethanamine: Contains an ethanamine group instead of ethanethiol.

Uniqueness: 1-(1H-benzimidazol-2-yl)ethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs . The thiol group enhances its ability to form covalent bonds with biological molecules, making it a valuable compound in medicinal chemistry and materials science .

Biological Activity

1-(1H-benzimidazol-2-yl)ethanethiol, a compound characterized by its benzimidazole structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and antiparasitic activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound (CAS No. 3176-70-3) features a benzimidazole ring fused with an ethanethiol group. This unique structure contributes to its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to donate electrons stabilizes free radicals, preventing cellular damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | |

| Ascorbic Acid | 20 | |

| Trolox | 30 |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 18 µg/mL |

Antiparasitic Activity

The compound has demonstrated significant activity against protozoan parasites. In particular, it has been effective against Trichinella spiralis, showing potential for development as an anthelmintic agent.

Case Study: Antiparasitic Efficacy

A study evaluated the efficacy of this compound against T. spiralis muscle larvae. The results indicated a complete lethality at a concentration of 50 µg/mL after a 24-hour incubation period at 37 °C, highlighting its potential as an effective antiparasitic treatment .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The thiol group in the compound allows it to act as a reducing agent, neutralizing reactive oxygen species (ROS).

- Antimicrobial Mechanism : The benzimidazole moiety interacts with bacterial enzymes and disrupts cell wall synthesis, leading to microbial death.

- Antiparasitic Mechanism : It is believed that the compound interferes with tubulin polymerization in parasites, similar to other benzimidazole derivatives, thus inhibiting their growth and reproduction .

Properties

CAS No. |

3176-70-3 |

|---|---|

Molecular Formula |

C9H10N2S |

Molecular Weight |

178.26 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanethiol |

InChI |

InChI=1S/C9H10N2S/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11) |

InChI Key |

JDXDRQWXIBJNTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.